Propyl nitrite

CAS No.: 543-67-9

Cat. No.: VC3710461

Molecular Formula: C3H7NO2

Molecular Weight: 89.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 543-67-9 |

|---|---|

| Molecular Formula | C3H7NO2 |

| Molecular Weight | 89.09 g/mol |

| IUPAC Name | propyl nitrite |

| Standard InChI | InChI=1S/C3H7NO2/c1-2-3-6-4-5/h2-3H2,1H3 |

| Standard InChI Key | KAOQVXHBVNKNHA-UHFFFAOYSA-N |

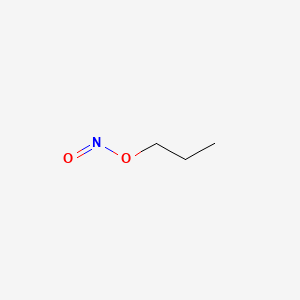

| SMILES | CCCON=O |

| Canonical SMILES | CCCON=O |

Introduction

Chemical Identity and Structure

Propyl nitrite, specifically n-propyl nitrite, is chemically identified as nitrous acid n-propyl ester with the CAS Registry Number 543-67-9. It has a molecular formula of C3H7NO2 and a molecular weight of 89.09 g/mol . The compound's line formula is CH3CH2CH2ONO, representing its chemical structure where a nitrite group (-ONO) is bonded to a propyl chain .

The elemental composition of propyl nitrite consists of:

It is important to distinguish n-propyl nitrite from its isomer isopropyl nitrite (2-propyl nitrite), which has the same molecular formula but a different structural arrangement. While n-propyl nitrite has the nitrite group attached to the terminal carbon of a straight-chain propyl group, isopropyl nitrite has the nitrite group attached to the central carbon of the propyl chain .

Physical and Chemical Properties

Propyl nitrite exists as a liquid at standard conditions, with distinctive physical and chemical properties that determine its behavior and applications.

Basic Physical Properties

The compound exhibits the following physical characteristics:

Thermodynamic Properties

Table 1: Thermodynamic Properties of Propyl Nitrite

| Property | Value | Unit |

|---|---|---|

| Enthalpy of formation (liquid) | -151.00 | kJ/mol |

| Enthalpy of formation (gas) | -119.00 ± 4.20 | kJ/mol |

| Enthalpy of vaporization | 32.00 | kJ/mol |

| Ionization energy | 10.34 ± 0.01 | eV |

| Critical temperature (calculated) | 522.74 | K |

| Critical pressure (calculated) | 4211.09 | kPa |

Source: Thermodynamic data from Cheméo database

Additional thermodynamic data indicates that propyl nitrite has an enthalpy of vaporization of 28.30 kJ/mol at 260.50 K , suggesting temperature-dependent variations in this property.

Synthesis Methods

Several methods have been documented for the synthesis of propyl nitrite, with varying approaches depending on the starting materials and desired purity.

Classical Synthesis Methods

Two primary historical methods for synthesizing n-propyl nitrite have been documented:

-

Silver Nitrite Method: This approach involves the reaction of silver nitrite with n-propyl bromide as reported by Reynolds and Adkins in 1929 . The reaction proceeds via nucleophilic substitution where the nitrite ion displaces the bromide.

-

Sodium Nitrite Method: Developed by Cowley and Partington in 1933, this method produces propyl nitrite from n-propanol, sodium nitrite, and dilute sulfuric acid . This approach represents a more economical synthesis pathway compared to the silver nitrite method.

Applications and Uses

Propyl nitrite has found limited but specific applications in various fields.

Industrial Applications

The primary documented industrial application for propyl nitrite is as a jet propellant . Its relatively low boiling point and energetic properties make it suitable for this purpose, where controlled decomposition provides propulsive force.

Physiological Effects and Recreational Use

Like other alkyl nitrites, propyl nitrite causes physiological effects including:

Comparison with Related Compounds

Propyl Nitrite vs. Isopropyl Nitrite

While both compounds share the same molecular formula (C3H7NO2), they have distinct properties:

-

n-Propyl nitrite has the nitrite group (-ONO) attached to the terminal carbon of a straight chain

-

Isopropyl nitrite has the nitrite group attached to the central carbon (secondary position)

Isopropyl nitrite appears as a clear pale yellow oil, insoluble in water, with a boiling point of 40°C , slightly lower than n-propyl nitrite (46-48°C) .

Propyl Nitrite vs. Propyl Nitrate

It is crucial to distinguish propyl nitrite from propyl nitrate, as they are different compounds with distinct properties:

-

Propyl nitrite (C3H7ONO) is an ester of nitrous acid

-

Propyl nitrate (C3H7ONO2) is an ester of nitric acid

Propyl nitrate has been studied more extensively for occupational exposure limits and has different toxicological properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume